REACTION_CXSMILES
|
[Br-:1].O1CCO[CH:3]1[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][N+:8]=1[CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.[Br-]>Br>[Br-:1].[CH:12]1[C:7]2[CH:3]=[C:19]3[CH:18]=[CH:17][CH:16]=[CH:15][C:14]3=[CH:13][N+:8]=2[CH:9]=[CH:10][CH:11]=1 |f:0.1,4.5|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
(heating mantle) in vacuo (aspirator)
|
Type
|
CUSTOM
|
Details
|
to remove HBr solution
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
ADDITION
|
Details
|
4 L of THF was slowly added
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Name
|
|
Type
|
product
|
Smiles
|
[Br-].C1=CC=C[N+]=2C=C3C(=CC12)C=CC=C3
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1080 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 87.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |